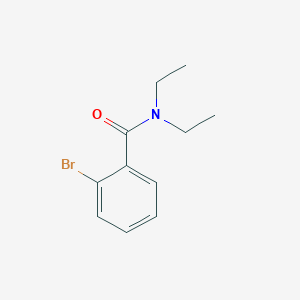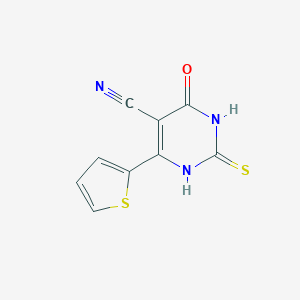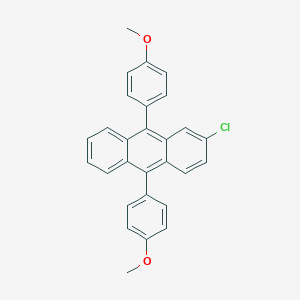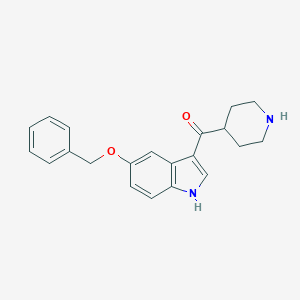
Ethyl 2-methyl-2-phenylpropanoate
説明
Ethyl 2-methyl-2-phenylpropanoate is a compound with the molecular formula C12H16O2 . It is also known by other names such as Ethyl Dimethylbenzeneacetate, Ethyl 2,2-dimethylphenylacetate, and Ethyl Dimethylphenylacetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-2-phenylpropanoate can be represented by the InChI code: 1S/C12H16O2/c1-4-14-11(13)12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 . The molecular weight of the compound is 192.25 g/mol .
Physical And Chemical Properties Analysis
Ethyl 2-methyl-2-phenylpropanoate is a colorless to light yellow liquid . It has a molecular weight of 192.25 g/mol . The compound has a computed XLogP3-AA value of 3 , which is a measure of its lipophilicity. It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has four rotatable bonds .
Relevant Papers
A paper titled “Complementary microbial approaches for the preparation of optically pure 2-methyl-3-phenyl-1-propanol, ethyl 2-methyl-3-phenylpropanoate” discusses the preparation of Ethyl 2-methyl-2-phenylpropanoate .
科学的研究の応用
Synthesis of Pellitorine and Queen Substance : Ogura et al. (1982) developed a novel method for preparing 2-(methyl- or phenylthio)alkanoic esters, which can be applied to the synthesis of pellitorine and the queen substance, suggesting applications in organic synthesis (Ogura, Sanada, Takahashi, & Iida, 1982).
Identification of Isomeric Structures : Giralt et al. (1975) identified the geometry of two geometric isomers in ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate, aiding in the assignment of their chemical structures. This research contributes to the understanding of the chemical properties of similar compounds (Giralt, López, & Álvarez, 1975).
Secondary Alcohol Resolution : Frykman et al. (1993) demonstrated that S-ethyl thiooctanoate effectively displaces the equilibrium towards esterification in secondary alcohol resolution. This has implications for producing esterified alcohols with high enantiomeric excesses (Frykman, Öhrner, Norin, & Hult, 1993).
Antifeedants for Pine Weevil : Bohman et al. (2008) found that phenylpropanoids, particularly methyl 3-phenylpropanoates, show potential as effective antifeedants for the pine weevil Hylobius abietis. This suggests applications in pest control (Bohman et al., 2008).
Marine Organism Studies : Zhang et al. (2009) isolated new compounds, including 1-(5-oxotetrahydrofuran-2-yl)ethyl 2-phenylacetate, from the marine Nigrospora sphaerica. This highlights potential applications in the study of marine organisms and their chemical properties (Zhang et al., 2009).
Wine Flavor Analysis : Moio and Etiévant (1995) identified ethyl anthranilate, ethyl cinnamate, ethyl 2,3-dihydrocinnamate, and methyl anthranilate as important odorants in Burgundy Pinot noir wines. This research contributes to understanding the flavor quality of wines (Moio & Etiévant, 1995).
Ultrasound in Enzymatic Resolution : Ribeiro et al. (2001) showed that ultrasound baths significantly reduce reaction time in enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate without significantly changing yield or enantiomeric excess. This suggests applications in enzymatic processes and reaction efficiency enhancement (Ribeiro, Passaroto, & Brenelli, 2001).
Palladium-Catalyzed Synthesis : Deng et al. (2022) developed a palladium-catalyzed method for the efficient synthesis of 3-arylpropanoate esters, suggesting its utility in synthesizing hydrocinnamic acid precursors (Deng, Han, Ke, Ning, & Chen, 2022).
作用機序
Target of Action
Ethyl 2-methyl-2-phenylpropanoate is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Similar compounds have been shown to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This suggests that Ethyl 2-methyl-2-phenylpropanoate may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
It has been synthesized using different microbial biotransformations starting from different prochiral and/or racemic substrates . This suggests that it may interact with various biochemical pathways, but more research is needed to identify these pathways and their downstream effects.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that Ethyl 2-methyl-2-phenylpropanoate may have similar effects
特性
IUPAC Name |
ethyl 2-methyl-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-11(13)12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYSAFPKXXTYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282994 | |
| Record name | ethyl 2-methyl-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-phenylpropanoate | |
CAS RN |
2901-13-5 | |
| Record name | Benzeneacetic acid, α,α-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Dimethyl-ethyl ester benzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002901135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2901-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-methyl-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-Dimethyl-ethyl ester benzeneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural formula of Ethyl 2-methyl-2-phenylpropanoate?
A1: While the paper does not explicitly provide this information, we can deduce the structural formula from the name. Ethyl 2-methyl-2-phenylpropanoate consists of a propanoate backbone (CH3-CH2-COO-) with a phenyl group (C6H5-) and a methyl group (CH3) both attached to the second carbon atom, and an ethyl group (CH3-CH2-) attached to the oxygen of the carboxyl group. Therefore, the structural formula is:
Q2: What is the reaction mentioned in the paper that produces Ethyl 2-methyl-2-phenylpropanoate?
A2: The paper describes the alkylation of ammonia []. While it doesn't detail the specific reaction steps, it indicates that Ethyl 2-methyl-2-phenylpropanoate is a product of this alkylation process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)






![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)





